RuPhos

Overview

Description

Mechanism of Action

Target of Action

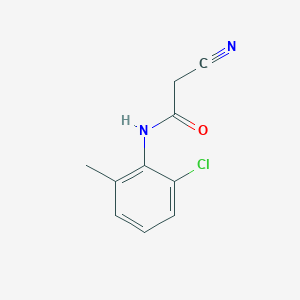

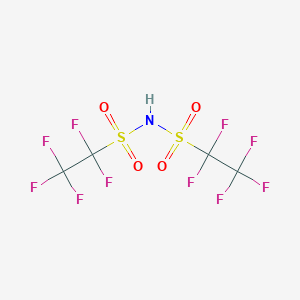

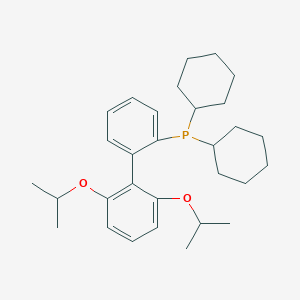

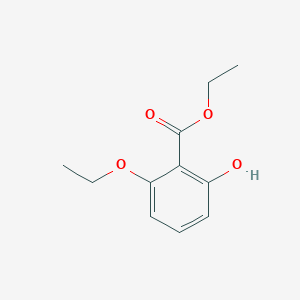

RuPhos, also known as Dicyclohexyl(2’,6’-diisopropoxy-[1,1’-biphenyl]-2-yl)phosphine, is a phosphine ligand . Its primary targets are palladium complexes, which are widely used catalysts in fine organic synthesis .

Mode of Action

This compound interacts with its targets (palladium complexes) to promote desired reaction outcomes . It has been found to be effective for Pd-catalyzed Negishi coupling of organozincs with aryl halides . This ligand tolerates hindered substrates as well as a wide range of functional groups .

Biochemical Pathways

This compound is involved in various biochemical pathways, particularly in cross-coupling reactions. These include C–C and C–heteroatom cross-coupling, homocoupling, and metathesis reactions . It has been used in the Suzuki-Miyaura cross-coupling of sterically hindered aryl halides .

Result of Action

The result of this compound’s action is the facilitation of challenging cross-coupling reactions. For example, it has shown efficacy for cross-coupling reactions with sterically hindered aryl halides . It also catalyzes the trifluoromethylation of aryl chlorides and aminations of aryl halides .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the solvent used can impact the isomerization of certain complexes involving this compound . Furthermore, this compound is air-, moisture-, and thermally-stable , suggesting that it maintains its efficacy and stability under a variety of environmental conditions.

Biochemical Analysis

Biochemical Properties

RuPhos is a bulky phosphine ligand used in palladium-catalyzed cross-coupling reactions . It has been shown to tolerate hindered substrates and a wide range of functional groups . The biochemical interactions of this compound are primarily with palladium, forming complexes that catalyze various reactions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with palladium to form a complex that can catalyze various reactions. This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

RuPhos can be synthesized on a multigram scale using a modified procedure involving the deprotonation of 2-aminobiphenyl and subsequent reaction with 2-dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl . The synthetic route typically involves the following steps:

Deprotonation: The 2-aminobiphenyl is deprotonated using a strong base.

Reaction with Phosphine: The deprotonated intermediate is then reacted with 2-dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl under controlled conditions to form this compound.

Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

RuPhos is involved in various types of chemical reactions, primarily in palladium-catalyzed cross-coupling reactions. Some of the key reactions include:

Negishi Coupling: This compound is effective in the palladium-catalyzed Negishi coupling of organozincs with aryl halides.

Suzuki-Miyaura Coupling: It is also used in Suzuki-Miyaura cross-coupling reactions involving tosylated olefins.

Buchwald-Hartwig Amination: This compound facilitates the Buchwald-Hartwig amination of sterically hindered amines.

Common reagents used in these reactions include palladium precatalysts, organozinc reagents, aryl halides, and bases such as potassium carbonate. The major products formed are typically biaryl compounds, aryl amines, and other cross-coupled products.

Scientific Research Applications

RuPhos has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

RuPhos is compared with other similar phosphine ligands such as XPhos and BrettPhos. Some key differences include:

BrettPhos: This ligand is effective in palladium-catalyzed amination reactions, particularly with primary amines.

This compound is unique due to its high steric bulk and electron-donating properties, which make it particularly effective in reactions involving sterically hindered substrates .

Properties

IUPAC Name |

dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H43O2P/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25/h11-13,18-25H,5-10,14-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFYYFVVIIWKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H43O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584700 | |

| Record name | {2',6'-Bis[(propan-2-yl)oxy][1,1'-biphenyl]-2-yl}(dicyclohexyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787618-22-8 | |

| Record name | [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=787618-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dicyclohexylphosphino)-2',6'-isopropoxybiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0787618228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {2',6'-Bis[(propan-2-yl)oxy][1,1'-biphenyl]-2-yl}(dicyclohexyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(DICYCLOHEXYLPHOSPHINO)-2',6'-ISOPROPOXYBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3474RY19E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of RuPhos?

A1: this compound has the molecular formula C30H43O2P and a molecular weight of 466.63 g/mol [].

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, this compound has been characterized using various spectroscopic techniques including IR, MS, 1H NMR, 13C NMR, and 31P NMR [].

Q3: What is the structure of this compound?

A3: this compound consists of a biphenyl backbone with a dicyclohexylphosphine group at the 2-position and two isopropoxy groups at the 2′ and 6′ positions []. This specific arrangement contributes to its steric bulk and electronic properties.

Q4: What is the stability of this compound under different conditions?

A4: this compound is air-stable, making it easy to handle without requiring specialized equipment like gloveboxes []. It exhibits good solubility in common organic solvents, facilitating its use in a wide range of reaction conditions.

Q5: How does the presence of water affect this compound and its activity?

A5: While this compound itself is not soluble in water, some reactions utilizing this compound-Pd catalysts can be performed in mixtures of organic solvents and water, demonstrating a degree of tolerance to aqueous conditions [, , ].

Q6: What types of reactions is this compound commonly used in?

A6: this compound is widely used as a ligand in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Negishi coupling, and Sonogashira reactions [, , , , , ].

Q7: Why is this compound often preferred over other phosphine ligands in certain reactions?

A7: The bulky and electron-rich nature of this compound often leads to improved catalytic activity, enabling reactions to proceed with lower catalyst loadings, shorter reaction times, and greater functional group tolerance compared to less bulky phosphine ligands [, , , ].

Q8: Can you explain the role of this compound in the catalytic cycle of these reactions?

A8: this compound coordinates to the palladium center, forming a complex that facilitates different steps of the catalytic cycle. For instance, in a Suzuki-Miyaura reaction, this compound assists in oxidative addition of the aryl halide to the palladium center, transmetalation of the organoboron reagent, and reductive elimination of the coupled product [, ].

Q9: Does this compound influence the stereochemical outcome of reactions?

A9: Yes, the steric bulk of this compound can lead to high diastereoselectivity in certain reactions, such as the Negishi cross-coupling of functionalized cyclohexylzinc reagents with aryl halides [].

Q10: What are some examples of biologically relevant molecules synthesized using this compound in palladium catalysis?

A10: this compound has been utilized in the synthesis of various bioactive molecules and their derivatives, including those containing indole, erythrinane, and β-lactam scaffolds, highlighting its utility in medicinal chemistry [, , , ].

Q11: Have there been computational studies on this compound-containing catalytic systems?

A11: Yes, computational studies using density functional theory (DFT) have been performed to understand the mechanistic aspects of this compound-Pd catalyzed reactions. For example, DFT calculations have provided insights into the ligand effects of this compound on the rate-limiting steps of the Buchwald-Hartwig amination reaction [].

Q12: Can computational methods predict the performance of this compound in different reactions?

A12: Computational studies can be valuable in predicting reactivity and selectivity trends in cross-coupling reactions involving this compound-based catalysts. They can provide information on activation energies, transition state structures, and other relevant parameters that influence reaction outcomes.

Q13: How do structural modifications of this compound affect its catalytic activity?

A13: Modifications to the biphenyl backbone or the substituents on the phosphorus atom can significantly influence the steric and electronic properties of this compound, impacting its catalytic activity and selectivity. For example, replacing the isopropoxy groups with methoxy groups, as in SPhos, can impact the stability of the palladium amido complex and affect the rate of reductive elimination in Buchwald-Hartwig aminations [].

Q14: Are there any known this compound derivatives with improved catalytic properties?

A14: Yes, researchers have developed this compound derivatives with modified steric and electronic properties to improve catalytic activity in specific reactions. For instance, a hybrid ligand combining features of BrettPhos and this compound has shown altered reactivity in C-N coupling reactions [].

Q15: Are there specific formulation strategies for this compound?

A15: As a reagent used in catalytic amounts, this compound does not typically require specialized formulation strategies. Its air stability and good solubility in organic solvents simplify its handling and storage.

Q16: What are the SHE regulations concerning this compound?

A16: While specific regulations might vary, general safety guidelines for handling chemicals should be followed when working with this compound. This includes wearing appropriate personal protective equipment and ensuring proper ventilation [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(NZ)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B129870.png)

![3-Buten-2-one, 3-[(acetyloxy)methyl]-(9CI)](/img/structure/B129885.png)

![3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B129888.png)